4-Chloro-1-(2,4-difluorophenyl)butan-1-one physicochemical properties
4-Chloro-1-(2,4-difluorophenyl)butan-1-one physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Analysis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one
Authored by a Senior Application Scientist
Foreword: The landscape of pharmaceutical research and development is one of constant evolution, demanding a deep and nuanced understanding of novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one. It is important to note that while this specific difluoro-substituted compound is of significant interest, publicly available data is limited. Therefore, this document provides a comprehensive analysis by leveraging empirical data from structurally similar analogs, namely the 2-fluoro and 4-fluoro substituted compounds, to project the physicochemical properties, synthetic pathways, and analytical methodologies for the target molecule.
Chemical Identity and Structural Analogs
4-Chloro-1-(2,4-difluorophenyl)butan-1-one belongs to the family of butyrophenones, a class of compounds that are pivotal as intermediates in the synthesis of various pharmaceuticals. Its structure is characterized by a butanone backbone, chlorinated at the 4-position, and attached to a 2,4-difluorophenyl group at the 1-position.
Target Compound: 4-Chloro-1-(2,4-difluorophenyl)butan-1-one
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Molecular Formula: C₁₀H₉ClF₂O
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Molecular Weight: 218.63 g/mol
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IUPAC Name: 4-chloro-1-(2,4-difluorophenyl)butan-1-one
Primary Structural Analogs:
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4-Chloro-1-(2-fluorophenyl)butan-1-one: CAS 2823-19-0.[1][2][3]
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4-Chloro-1-(4-fluorophenyl)butan-1-one: CAS 3874-54-2.[4][5][6]
Diagram: Chemical Structure of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one
Caption: Structure of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one.
Physicochemical Properties
The introduction of a second fluorine atom to the phenyl ring is expected to influence the compound's polarity, melting point, boiling point, and solubility. The following table summarizes the known properties of the mono-fluorinated analogs and provides projected values for the target difluoro compound.
| Property | 4-Chloro-1-(2-fluorophenyl)butan-1-one | 4-Chloro-1-(4-fluorophenyl)butan-1-one | 4-Chloro-1-(2,4-difluorophenyl)butan-1-one (Projected) |
| CAS Number | 2823-19-0[2][3] | 3874-54-2[4][5] | N/A |
| Molecular Formula | C₁₀H₁₀ClFO[1][2] | C₁₀H₁₀ClFO[4][5] | C₁₀H₉ClF₂O |
| Molecular Weight | 200.64 g/mol [2] | 200.64 g/mol [4][5] | 218.63 g/mol |
| Appearance | Not specified | Yellow to green liquid[4] | Likely a liquid or low-melting solid |
| Melting Point | N/A[2] | 5 - 6 °C[4] | Expected to be slightly higher than analogs |
| Boiling Point | 287.6°C at 760 mmHg[1][2] | 300 °C[4] | Expected to be in a similar range, possibly slightly higher |
| Density | 1.183 g/cm³[1][2] | 1.2267 g/cm³ (20 °C)[4] | Expected to be > 1.2 g/cm³ |
| Refractive Index | 1.506[2] | 1.53 (20 °C)[4] | Expected to be > 1.5 |
| Solubility | N/A[2] | Insoluble in water[4] | Expected to be insoluble in water, soluble in organic solvents |
| Flash Point | 127.8°C[1][2] | 91 °C (closed cup) | Expected to be in a similar range |
Proposed Synthesis: Friedel-Crafts Acylation
A plausible and efficient method for the synthesis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one is the Friedel-Crafts acylation of 1,3-difluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme: 1,3-Difluorobenzene + 4-Chlorobutyryl Chloride --(AlCl₃)--> 4-Chloro-1-(2,4-difluorophenyl)butan-1-one
Diagram: Proposed Synthetic Workflow
Caption: A typical workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol:
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Reaction Setup: To a stirred solution of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add 1,3-difluorobenzene.
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Addition of Acylating Agent: Cool the mixture in an ice bath and add 4-chlorobutyryl chloride dropwise, maintaining the temperature below 10°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
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Workup: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Separate the organic layer and extract the aqueous layer with the same solvent.
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Washing and Drying: Combine the organic layers, wash with water, dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Analytical Characterization
The identity and purity of the synthesized 4-Chloro-1-(2,4-difluorophenyl)butan-1-one would be confirmed using a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would provide information on the number and types of protons. Expected signals would include multiplets for the aromatic protons and triplets for the methylene protons of the butyl chain.
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¹³C NMR: Would show distinct signals for each carbon atom, with the carbonyl carbon appearing significantly downfield. The carbon atoms attached to fluorine would show characteristic splitting.
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¹⁹F NMR: Would confirm the presence and chemical environment of the two fluorine atoms on the phenyl ring.
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Mass Spectrometry (MS): Electron ionization MS (EI-MS) would show the molecular ion peak and characteristic fragmentation patterns, which would aid in confirming the molecular weight and structure.
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Chromatography:
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Gas Chromatography (GC): Can be used to determine the purity of the final product and to monitor the progress of the reaction.
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High-Performance Liquid Chromatography (HPLC): Useful for purity assessment, especially for less volatile compounds or for preparative purification.
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Diagram: Analytical Workflow for Product Validation
Caption: Workflow for the analytical validation of the synthesized compound.
Applications in Drug Development
Butyrophenones are a well-established class of compounds in medicinal chemistry. The parent compound, butyrophenone, and its derivatives are key precursors in the synthesis of many antipsychotic drugs. For instance, 4-chloro-1-(4-fluorophenyl)butan-1-one is a known intermediate in the synthesis of Haloperidol, a potent antipsychotic agent.
Given this precedent, 4-Chloro-1-(2,4-difluorophenyl)butan-1-one is a highly valuable intermediate for the synthesis of novel drug candidates. The introduction of a second fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially leading to:
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Improved metabolic stability.
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Enhanced binding affinity to target receptors.
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Altered bioavailability.
Therefore, this compound serves as a critical building block for the development of new therapeutics, particularly in the area of central nervous system disorders.
Safety and Handling
Based on the safety data for its structural analogs, 4-Chloro-1-(2,4-difluorophenyl)butan-1-one should be handled with care in a well-ventilated laboratory fume hood.[4][6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[6] It may cause skin, eye, and respiratory tract irritation.[4]
Conclusion
While direct experimental data for 4-Chloro-1-(2,4-difluorophenyl)butan-1-one is not extensively documented, a robust understanding of its physicochemical properties, synthesis, and analytical characterization can be effectively derived from its close structural analogs. This guide provides a scientifically grounded framework for researchers to approach the synthesis and utilization of this promising compound in their research and development endeavors. The insights provided herein are intended to facilitate the exploration of new chemical space and accelerate the discovery of novel therapeutic agents.
References
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4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | CAS#:2823-19-0 | Chemsrc. (n.d.). Retrieved from [Link]
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Cas 2823-19-0,4-CHLORO-1-(2-FLUOROPHENYL) - LookChem. (n.d.). Retrieved from [Link]
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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4-CHLORO-1-(4-FLUOROPHENYL)BUTAN-1-ONE | CAS 3874-54-2 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]
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